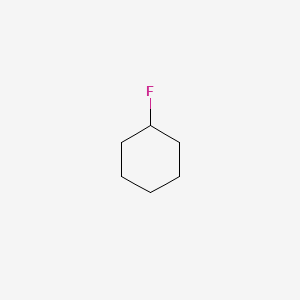

Fluorocyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

fluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBGVVAHHOUMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059907 | |

| Record name | Cyclohexane, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-46-3 | |

| Record name | Fluorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Axial and Equatorial Conformers of Fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclohexane serves as a foundational model for understanding conformational analysis, where the interplay of steric, electrostatic, and hyperconjugative effects dictates molecular geometry and stability. This technical guide provides a comprehensive examination of the axial and equatorial conformers of this compound. It consolidates thermodynamic, structural, and spectroscopic data from experimental and computational studies. Detailed protocols for key analytical techniques, including variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, microwave spectroscopy, and quantum mechanical calculations, are presented to equip researchers with the methodologies required for conformational analysis.

Introduction: Conformational Equilibrium in this compound

Cyclohexane and its derivatives exist predominantly in a low-energy chair conformation to minimize angle and torsional strain.[1] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (around the ring's equator).[1] These two positions are interconvertible through a process known as a ring flip, which proceeds through higher-energy intermediates like the twist-boat conformation.[2]

For monosubstituted cyclohexanes, the ring flip results in two non-equivalent chair conformers. The relative stability of these conformers is determined by the steric and electronic properties of the substituent. The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[3]

Fluorine, despite its high electronegativity, is a relatively small atom. Consequently, the conformational equilibrium of this compound is governed by a subtle balance of competing factors. While steric hindrance from 1,3-diaxial interactions slightly disfavors the axial position, electronic effects such as hyperconjugation also play a crucial role.[2][4] Understanding this equilibrium is critical in drug design, as the specific three-dimensional arrangement of fluorine atoms can significantly impact a molecule's binding affinity and metabolic stability.

The conformational equilibrium between the axial and equatorial forms of this compound is a dynamic process. The equatorial conformer is generally favored, albeit by a small energy margin.

Quantitative Data Summary

The following tables summarize key quantitative data derived from computational and experimental studies on the conformers of this compound.

Table 1: Thermodynamic and Population Data

The energy difference between the two conformers is small, leading to a dynamic equilibrium at room temperature where both forms are significantly populated. The equatorial conformer is slightly more stable.

| Parameter | Value | Method | Reference |

| ΔG° (Axial → Equatorial) | -0.25 kcal/mol (-1.05 kJ/mol) | NMR Spectroscopy | [2][3] |

| -0.19 kcal/mol (-0.79 kJ/mol) | MP2/aug-cc-pVTZ Calculation | [4] | |

| A-Value (Fluorine) | 0.25 kcal/mol | NMR Spectroscopy | [3] |

| Equilibrium Constant (Keq) at 298 K | ~1.5 | Calculated from ΔG° | [3] |

| Conformer Population at 298 K | Equatorial: ~58-60% Axial: ~40-42% | NMR / Calculation | [3][4] |

Table 2: Structural Parameters

Structural parameters for this compound have been determined with high precision using a combination of microwave spectroscopy and high-level quantum chemical calculations (e.g., CCSD(T)).[5] These studies confirm that the C-F bond is slightly longer in the axial position due to steric repulsion with the syn-axial hydrogen atoms (1,3-diaxial interactions).

| Parameter | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) |

| C-F Bond Length | ~1.405 Å | ~1.398 Å |

| C-C Bond Lengths | 1.52 - 1.54 Å | 1.52 - 1.54 Å |

| C-C-F Bond Angle | ~109.5° | ~110.5° |

| Ring Dihedrals | ~55-56° | ~55-56° |

Note: The values presented are representative values from computational studies. Experimental values are in close agreement.[4][5]

Table 3: NMR Spectroscopic Data (Typical Values)

Low-temperature NMR spectroscopy is essential to slow the ring-flip process and observe distinct signals for each conformer. Spin-spin coupling constants (J-values) are critical for assigning the signals, as their magnitudes are highly dependent on the dihedral angle between the coupled nuclei.

| Coupling Constant (Hz) | Dihedral Angle (Φ) | Typical Value | Description |

| 3JHax, Hax | ~180° | 9 - 13 Hz | Large coupling due to anti-periplanar relationship. |

| 3JHax, Heq | ~60° | 2 - 5 Hz | Smaller gauche coupling. |

| 3JHeq, Heq | ~60° | 2 - 5 Hz | Smaller gauche coupling. |

| 2JH, F (geminal) | N/A | 45 - 50 Hz | Very large two-bond coupling. |

| 3JHax, Fax | ~180° | 30 - 45 Hz | Large anti-periplanar coupling, characteristic of an axial fluorine. |

| 3JHeq, Fax | ~60° | 10 - 15 Hz | Gauche coupling to an axial fluorine. |

| 3JHax, Feq | ~60° | 10 - 20 Hz | Gauche coupling to an equatorial fluorine. |

| 3JHeq, Feq | ~60° | ~10 Hz | Gauche coupling to an equatorial fluorine. |

Note: These are typical ranges for cyclohexane systems. Specific values are used to confirm the conformational assignment in experimental spectra.[6][7]

Experimental and Computational Protocols

Accurate characterization of the this compound conformers requires a combination of experimental spectroscopy and theoretical calculations.

Protocol: Variable-Temperature (VT) 19F NMR Spectroscopy

This protocol is used to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the conformational equilibrium.

-

Sample Preparation:

-

Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d2, chloroform-d, or a CS2/CFCl3 mixture).

-

Transfer the solution to a 5 mm NMR tube. For quantitative measurements, ensure the sample concentration is accurately known.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe and a calibrated variable-temperature unit.

-

Tune and match the probe for 19F frequency.

-

Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).

-

-

Data Acquisition:

-

Acquire a standard 1D 19F NMR spectrum at room temperature (~298 K). At this temperature, a single, time-averaged signal is typically observed due to rapid ring inversion.

-

Decrease the temperature in increments of 10 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

-

Continue acquiring spectra until the single peak broadens, coalesces, and resolves into two distinct signals corresponding to the axial and equatorial conformers. This typically occurs well below 200 K.

-

Acquire spectra at several temperatures below the coalescence point.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase, and baseline correction).

-

At each low temperature, carefully integrate the signals for the axial and equatorial conformers.

-

Calculate the equilibrium constant (Keq = [Equatorial]/[Axial]) from the integral ratios.

-

Calculate the Gibbs free energy difference at each temperature using the equation: ΔG° = -RT ln(Keq) .

-

Construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine ΔH° (from the slope) and ΔS° (from the intercept).

-

Protocol: Microwave Spectroscopy for Structural Determination

Microwave spectroscopy provides highly precise rotational constants, which are used to determine the exact molecular geometry in the gas phase.

-

Sample Preparation: A dilute mixture (typically <1%) of this compound is prepared in a high-pressure carrier gas like neon or argon.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, trapping them in their lowest energy conformational states.[8]

-

Microwave Excitation: A short, coherent pulse of microwave radiation polarizes the molecules, causing them to rotate in phase.[9]

-

Detection: The microwave pulse is turned off, and the coherent emission from the relaxing molecules, known as the Free Induction Decay (FID), is detected by a sensitive antenna.[10]

-

Data Processing: The time-domain FID signal is digitized and Fourier transformed to produce a high-resolution frequency-domain spectrum.[8]

-

Analysis: The frequencies of the observed rotational transitions are fitted using a quantum mechanical Hamiltonian to yield highly precise rotational constants (A, B, C) for each conformer. These experimental constants are then compared with constants calculated from theoretical structures to make an unambiguous assignment.[11]

Protocol: Quantum Mechanical Conformational Analysis

Computational chemistry is indispensable for predicting structures, relative energies, and spectroscopic properties to guide and validate experimental findings.

-

Structure Generation: Build initial 3D structures of the axial and equatorial chair conformers of this compound using molecular modeling software.

-

Method and Basis Set Selection:

-

Choose a suitable level of theory. For high accuracy, coupled-cluster methods like CCSD(T) are preferred for final energy calculations.[5] For geometry optimization and frequency calculations, Density Functional Theory (DFT) with a functional like B3LYP or M06-2X, or Møller–Plesset perturbation theory (MP2), is effective.[4]

-

Select a robust basis set. Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended for capturing the electronic effects of fluorine.[4]

-

-

Geometry Optimization: Perform a full geometry optimization for both the axial and equatorial conformers to locate the minimum energy structures on the potential energy surface.

-

Frequency Calculation:

-

Perform a vibrational frequency calculation at the same level of theory used for optimization.

-

Confirm that both structures are true minima by ensuring there are no imaginary frequencies.

-

The frequency calculation also yields zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Data Analysis:

-

Extract the optimized geometric parameters (bond lengths, angles, dihedral angles).

-

Calculate the relative energies (ΔE, ΔH, ΔG) between the two conformers. The ΔG value can be directly compared to the experimental A-value.

-

Use the computed structures to predict rotational constants for comparison with microwave spectroscopy data.

-

Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions that contribute to the relative stability of the conformers.[4]

-

Conclusion

The conformational analysis of this compound reveals a finely balanced system where the slightly more stable equatorial conformer exists in a dynamic equilibrium with the axial conformer. The small energy difference between them underscores the competing nature of steric strain and electronic effects. For professionals in drug development and materials science, this seemingly simple molecule provides crucial insights: small atomic substitutions can lead to significant, predictable changes in three-dimensional structure. The robust experimental and computational protocols detailed in this guide provide the framework for accurately characterizing such systems, enabling the rational design of molecules with precisely controlled conformational and, therefore, functional properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sites.ualberta.ca [sites.ualberta.ca]

- 3. The ∆G° for conversion of “axial” this compound to “equatoria... | Study Prep in Pearson+ [pearson.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]

- 10. Dr. Jäger’s Group Homepage - FTMW Spectroscopy [chem.ualberta.ca]

- 11. pubs.acs.org [pubs.acs.org]

Conformational Analysis of Monosubstituted Cyclohexanes: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of monosubstituted cyclohexanes, a cornerstone of modern stereochemistry with profound implications for drug design and materials science. We delve into the thermodynamic principles governing the preference for equatorial over axial substitution, quantified by the empirically derived A-values. Detailed experimental protocols for the determination of these values using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a comprehensive workflow for their computational prediction via Density Functional Theory (DFT). All quantitative data are summarized in accessible tables, and key concepts and workflows are illustrated with diagrams generated using the DOT language. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of conformational analysis.

Introduction

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, found in a vast array of natural products, pharmaceuticals, and synthetic materials. Its non-planar, puckered "chair" conformation is the most stable arrangement, effectively minimizing both angle and torsional strain.[1][2] In a monosubstituted cyclohexane, the substituent can occupy one of two distinct positions: axial or equatorial.[3]

The rapid interconversion between the two chair conformations at room temperature, known as ring flipping, leads to an equilibrium between the axial and equatorial conformers.[1] However, these two conformers are not isoenergetic. Generally, the equatorial position is sterically less hindered and therefore thermodynamically more stable than the axial position.[4][5] This preference is primarily attributed to the presence of unfavorable 1,3-diaxial interactions in the axial conformer, where the substituent experiences steric repulsion with the axial hydrogens on the same side of the ring.[6][7]

The quantitative measure of this conformational preference is the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers, commonly referred to as the "A-value".[8] A larger A-value signifies a greater preference for the equatorial position and reflects the increased steric bulk of the substituent.[9] A thorough understanding and accurate determination of A-values are critical in drug development, as the conformation of a molecule dictates its three-dimensional shape and, consequently, its interaction with biological targets.[10]

This guide will provide a detailed overview of the theoretical underpinnings of conformational analysis, present a comprehensive table of A-values for a wide range of substituents, and offer detailed, step-by-step protocols for both the experimental determination and computational prediction of these crucial parameters.

Theoretical Framework: The Driving Forces of Conformational Preference

The equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane is a dynamic process governed by thermodynamic principles. The relative populations of the two conformers at a given temperature can be related to the Gibbs free energy difference (ΔG° or A-value) between them using the following equation:

ΔG° = -RT ln(K_eq)

where:

-

ΔG° is the A-value (in kJ/mol or kcal/mol).

-

R is the ideal gas constant (8.314 J/mol·K).

-

T is the temperature in Kelvin.

-

K_eq is the equilibrium constant, given by the ratio of the concentration of the equatorial conformer to the axial conformer ([Equatorial]/[Axial]).[7][11]

A positive ΔG° indicates that the equatorial conformer is more stable. For example, a ΔG° of 7.6 kJ/mol for methylcyclohexane at 25°C corresponds to approximately 95% of the molecules having the methyl group in the equatorial position.[7]

The primary contributor to the energy difference between the axial and equatorial conformers is steric strain, specifically the 1,3-diaxial interactions.[4][6] In the axial conformation, the substituent is in close proximity to the two axial hydrogens located three carbons away. This steric clash is analogous to the gauche interaction in butane.[7] The larger the substituent, the more pronounced these 1,3-diaxial interactions become, leading to a greater preference for the equatorial position and a larger A-value.[12]

Quantitative Data: A-Values of Common Substituents

The A-value is a critical parameter for predicting the conformational behavior of substituted cyclohexanes. The following table summarizes the experimentally determined A-values for a variety of common substituents. These values are typically reported in kcal/mol and represent the free energy difference (ΔG°) favoring the equatorial position at room temperature.

| Substituent (X) | A-Value (kcal/mol) | Reference(s) |

| -H | 0 | - |

| -F | 0.24 | [13] |

| -Cl | 0.4 - 0.53 | [13][14] |

| -Br | 0.2 - 0.7 | [13] |

| -I | 0.4 - 0.47 | [13][14] |

| -OH | 0.6 - 0.9 | [13] |

| -OCH₃ | 0.6 - 0.7 | [13][14] |

| -NH₂ | 1.2 - 1.8 | [13] |

| -CN | 0.2 | [13] |

| -CH₃ (Methyl) | 1.74 - 1.8 | [14][15] |

| -CH₂CH₃ (Ethyl) | 1.8 - 2.0 | [13][14] |

| -CH(CH₃)₂ (Isopropyl) | 2.1 - 2.2 | [13][14] |

| -C(CH₃)₃ (tert-Butyl) | > 4.5 | [13][14] |

| -C₆H₅ (Phenyl) | 3.0 | [13] |

| -COOH | 1.2 | [13] |

| -COOCH₃ | 1.1 | [13] |

Experimental Protocol: Determination of A-Values by Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is the primary experimental technique for determining the conformational equilibrium and, consequently, the A-value of a substituent on a cyclohexane ring. By monitoring the changes in the NMR spectrum as a function of temperature, the populations of the axial and equatorial conformers can be determined, allowing for the calculation of the equilibrium constant and thermodynamic parameters.

Sample Preparation

-

Compound Purity: Ensure the monosubstituted cyclohexane is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that has a low freezing point and a high boiling point to allow for a wide temperature range. Common choices include deuterated chloroform (CDCl₃), dichloromethane (CD₂Cl₂), acetone (acetone-d₆), or toluene (toluene-d₈). The solvent should also fully dissolve the compound of interest.

-

Concentration: Prepare a solution with a concentration typically in the range of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

NMR Tube: Use a high-quality, thin-walled 5 mm NMR tube to ensure good spectral resolution and thermal stability.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal chemical shift reference (0 ppm).

NMR Data Acquisition

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a variable-temperature unit.

-

Temperature Calibration: Calibrate the temperature of the NMR probe using a standard sample, such as methanol (for low temperatures) or ethylene glycol (for high temperatures).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, the ring flip is typically fast on the NMR timescale, resulting in time-averaged signals for the axial and equatorial protons.

-

Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

-

Coalescence and Slow-Exchange Regime: As the temperature is lowered, the rate of ring flipping decreases. The signals corresponding to the axial and equatorial conformers will first broaden, then coalesce into a single broad peak, and finally resolve into two distinct sets of signals at a sufficiently low temperature (the slow-exchange regime).

-

Data Acquisition Parameters: For each spectrum, use a standard one-pulse sequence with appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁, and a calibrated 90° pulse.

Data Analysis and Calculation of Thermodynamic Parameters

-

Signal Assignment: In the slow-exchange regime, identify and assign the signals corresponding to the axial and equatorial conformers. This can often be done based on characteristic chemical shifts and coupling constants.

-

Integration: Carefully integrate the well-resolved signals corresponding to the axial and equatorial conformers at each temperature in the slow-exchange regime.

-

Equilibrium Constant (K_eq) Calculation: For each temperature, calculate the equilibrium constant (K_eq) from the ratio of the integrated areas of the equatorial (I_eq) and axial (I_ax) signals: K_eq = I_eq / I_ax

-

Gibbs Free Energy (ΔG°) Calculation: Calculate the Gibbs free energy difference (A-value) at each temperature using the equation: ΔG° = -RT ln(K_eq)

-

Van't Hoff Plot: To determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium, construct a Van't Hoff plot by plotting ln(K_eq) versus 1/T. The relationship is given by: ln(K_eq) = - (ΔH°/R)(1/T) + (ΔS°/R) The slope of the resulting straight line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.

Computational Protocol: Prediction of A-Values using Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method for predicting the conformational energies of monosubstituted cyclohexanes. A typical workflow involves geometry optimization and frequency calculations for both the axial and equatorial conformers.

Software and Methodology

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The following protocol is described for the Gaussian software package.

-

Methodology: A combination of a suitable density functional and basis set is crucial for accurate results. For conformational energies of organic molecules, hybrid functionals like B3LYP or M06-2X often provide a good balance of accuracy and computational cost. Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are commonly used. For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be employed.

Step-by-Step Computational Workflow

-

Structure Building:

-

Build the 3D structures of both the axial and equatorial conformers of the monosubstituted cyclohexane using a molecular modeling program (e.g., GaussView, Avogadro).

-

Ensure the initial geometries are reasonable, with the substituent placed in the correct axial or equatorial position in a chair conformation.

-

-

Geometry Optimization and Frequency Calculation:

-

For each conformer, perform a geometry optimization followed by a frequency calculation. This is typically done in a single job using the Opt Freq keyword in Gaussian.

-

The optimization will locate the nearest local minimum on the potential energy surface, and the frequency calculation will confirm that it is a true minimum (no imaginary frequencies) and provide the necessary thermochemical data.

-

Example Gaussian Input File (.gjf):

(A similar input file should be created for the equatorial conformer).

-

-

Extraction of Thermochemical Data:

-

After the calculations have successfully completed, open the output files (.log or .out).

-

Search for the "Sum of electronic and thermal Free Energies" for both the axial and equatorial conformers. This value corresponds to the Gibbs free energy (G) of the molecule at the specified temperature (usually 298.15 K).

-

-

A-Value Calculation:

-

The A-value (ΔG°) is the difference in the Gibbs free energies of the axial (G_axial) and equatorial (G_equatorial) conformers: ΔG° = G_axial - G_equatorial

-

The energies are typically given in Hartrees in the Gaussian output. Convert this energy difference to kcal/mol (1 Hartree = 627.5095 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol).

-

Visualizations

To aid in the understanding of the core concepts and workflows described in this guide, the following diagrams have been generated using the DOT language.

Caption: Conformational equilibrium of a monosubstituted cyclohexane.

Caption: Experimental workflow for A-value determination by VT-NMR.

Caption: Computational workflow for A-value prediction using DFT.

Conclusion

The conformational analysis of monosubstituted cyclohexanes is a fundamental concept in stereochemistry with far-reaching implications in the design and development of new chemical entities. The preference for a substituent to occupy the equatorial position, driven by the avoidance of destabilizing 1,3-diaxial interactions, can be quantified by the A-value. This guide has provided a comprehensive overview of the theoretical principles, a compilation of A-values for common substituents, and detailed, practical protocols for their determination using both variable-temperature NMR spectroscopy and Density Functional Theory calculations. By leveraging these experimental and computational tools, researchers can gain valuable insights into the three-dimensional structure and energetics of cyclohexane-containing molecules, thereby enabling more rational and efficient molecular design.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. gaussian.com [gaussian.com]

- 4. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. GitHub - seunghoonlee89/Entropy: Calculate quasi-harmonic free energies from Gaussian output files with temperature and other corrections [github.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]

- 14. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and Synthesis of Fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclohexane, a foundational monofluorinated cycloalkane, holds significant importance in the fields of medicinal chemistry, materials science, and conformational analysis. The introduction of a single fluorine atom into the cyclohexane ring dramatically alters its electronic properties, conformational preferences, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. It details key experimental protocols, presents comparative quantitative data for various synthetic routes, and includes mechanistic diagrams to elucidate the underlying chemical transformations. This document is intended to serve as a core reference for researchers and professionals engaged in the synthesis and application of fluorinated organic compounds.

Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work in organofluorine chemistry by Belgian chemist Frédéric Jean Edmond Swarts.[1][2][3] While a definitive first synthesis of this compound is not prominently documented, the foundational methods for the introduction of fluorine into organic molecules were largely established by Swarts in the late 19th and early 20th centuries.[1][3] His development of the "Swarts reaction," which involves the exchange of halogens (typically chlorine or bromine) with fluorine using metal fluorides like antimony trifluoride (SbF₃), silver(I) fluoride (AgF), or mercury(I) fluoride (Hg₂F₂), laid the groundwork for the synthesis of a wide array of fluoroalkanes, including this compound.[1][3] Swarts' systematic investigation into the synthesis and properties of organic fluorine compounds opened the door for the exploration of their unique chemical and physical characteristics.[2][3]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The primary methods involve the conversion of readily available cyclohexane derivatives, such as cyclohexanol, cyclohexene, and halocyclohexanes.

From Cyclohexanol

The substitution of the hydroxyl group in cyclohexanol is a direct and common approach for the synthesis of this compound.

2.1.1. Using Hydrogen Fluoride (HF)

The reaction of cyclohexanol with hydrogen fluoride is a classical method for the preparation of this compound.[4] This reaction typically proceeds via an SN1 mechanism involving the protonation of the hydroxyl group, followed by the loss of water to form a cyclohexyl cation, which is then trapped by a fluoride ion.

-

Reaction Scheme: C₆H₁₁OH + HF → C₆H₁₁F + H₂O

While conceptually straightforward, this method requires the use of anhydrous hydrogen fluoride, a highly corrosive and toxic reagent, necessitating specialized equipment and handling procedures. A common and safer alternative involves the use of pyridinium poly(hydrogen fluoride) (Olah's reagent), which is a more manageable source of fluoride.

2.1.2. Using Deoxyfluorinating Agents

Modern synthetic chemistry often employs milder and more selective deoxyfluorinating agents to convert alcohols to alkyl fluorides. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are effective for this transformation. These reagents activate the hydroxyl group, facilitating its displacement by fluoride.

From Cyclohexane via Halogenation and Halide Exchange (Swarts Reaction)

An indirect route starting from cyclohexane involves a two-step process: free-radical halogenation followed by a nucleophilic fluoride substitution.

2.2.1. Step 1: Free-Radical Halogenation

Cyclohexane can be converted to chlorocyclohexane or bromocyclohexane via a free-radical chain reaction initiated by UV light.[5]

-

Reaction Scheme (Chlorination): C₆H₁₂ + Cl₂ --(UV light)--> C₆H₁₁Cl + HCl

2.2.2. Step 2: Halide Exchange (Swarts Reaction)

The resulting halocyclohexane is then subjected to a halide exchange reaction using a metal fluoride. Silver(I) fluoride is a common choice for this transformation.[5]

-

Reaction Scheme: C₆H₁₁Cl + AgF → C₆H₁₁F + AgCl

This method is advantageous as it starts from the inexpensive and readily available cyclohexane. However, the initial halogenation step can lack selectivity and produce di- and poly-halogenated byproducts.

From Cyclohexene (Hydrofluorination)

The addition of hydrogen fluoride across the double bond of cyclohexene provides another route to this compound. This hydrofluorination reaction typically follows Markovnikov's rule, although for a symmetrical alkene like cyclohexene, this is not a factor.

-

Reaction Scheme: C₆H₁₀ + HF → C₆H₁₁F

Similar to the reaction with cyclohexanol, the use of HF-pyridine complexes is often preferred for easier handling. Gold-catalyzed hydrofluorination of alkynes using aqueous HF has also been reported, showcasing advancements in catalytic methods.[6]

Data Presentation

The following tables summarize the key quantitative data for the different synthetic approaches to this compound.

Table 1: Comparison of Synthetic Routes to this compound

| Starting Material | Reagents | Key Reaction Type | Reported Yield (%) | Reference |

| Cyclohexanol | Hydrogen Fluoride (or HF-Pyridine) | Nucleophilic Substitution | 80 | [7] |

| Cyclohexanol | DAST / Deoxo-Fluor® | Deoxyfluorination | Varies | General Method |

| Cyclohexane | 1. Cl₂/UV light; 2. AgF | Halogenation/Swarts Reaction | Not specified | [5] |

| Cyclohexene | Hydrogen Fluoride (or HF-Pyridine) | Hydrofluorination | 80 | [7] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁F |

| Molar Mass | 102.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 103 °C |

| Density | 0.928 g/mL at 25 °C |

| Melting Point | 13 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 4.6-4.9 (m, 1H, CHF), 1.2-2.1 (m, 10H, CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 91.1 (d, J=168 Hz, C-F), 31.6 (d, J=19 Hz), 25.1, 23.8 (d, J=10 Hz) |

| ¹⁹F NMR (CDCl₃) | Chemical shifts are typically referenced to an external standard. |

Experimental Protocols

Synthesis of this compound from Cyclohexanol using HF-Pyridine

This protocol is adapted from a general procedure for the fluorination of alcohols.[7]

-

Reagent Preparation: In a polyethylene bottle, cautiously add 100 mL of anhydrous pyridine to a cooled solution of 200 g of anhydrous hydrogen fluoride.

-

Reaction Setup: To a stirred solution of the HF-pyridine reagent (75 mL) in a Teflon® beaker, add 10.0 g (0.10 mol) of cyclohexanol dropwise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude product is then purified by fractional distillation to afford this compound.

Synthesis of this compound from Chlorocyclohexane (Swarts Reaction)

This protocol is a representative procedure for a Swarts-type reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 11.8 g (0.10 mol) of chlorocyclohexane and 15.2 g (0.12 mol) of silver(I) fluoride in 100 mL of anhydrous acetonitrile.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature and filter to remove the silver chloride precipitate.

-

Purification: The filtrate is carefully distilled to remove the acetonitrile. The residue is then washed with water, dried over anhydrous calcium chloride, and purified by fractional distillation.

Mandatory Visualizations

Reaction Mechanisms

Caption: SN1 mechanism for the synthesis of this compound from cyclohexanol.

References

An In-depth Technical Guide to the Chair and Boat Conformations of Fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the conformational landscape of fluorocyclohexane, with a particular focus on the chair and boat conformations. A thorough understanding of the conformational preferences of this fundamental organofluorine compound is critical for its application in medicinal chemistry and materials science, where fluorine substitution is a key strategy for modulating molecular properties. This document summarizes key quantitative data, details experimental and computational protocols for conformational analysis, and provides visualizations of the underlying energetic relationships.

Conformational Isomers of this compound

Cyclohexane and its derivatives exist in several non-planar conformations to relieve ring strain. The most stable of these is the chair conformation . Other higher-energy conformations include the boat and twist-boat forms. In this compound, the fluorine substituent can occupy either an axial or equatorial position in the chair conformation, leading to two distinct diastereomers that are in rapid equilibrium at room temperature.

The boat conformation is a higher-energy transition state between two chair forms, while the twist-boat is a slightly more stable intermediate. The interconversion between the chair forms, known as ring flipping, involves passing through these higher-energy states.

Quantitative Conformational Analysis

The relative stability of the axial and equatorial conformers of the chair form, as well as the energy differences with respect to the boat and twist-boat conformations, have been determined through a combination of experimental and computational methods.

Chair Conformation: Axial vs. Equatorial Fluorine

The preference for a substituent to occupy the equatorial position in a cyclohexane ring is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. For fluorine, the A-value is relatively small compared to bulkier substituents, indicating a less pronounced preference for the equatorial position. This is attributed to the small steric size of fluorine and the influence of electronic effects.

| Parameter | Value (kcal/mol) | Method | Reference |

| A-value (ΔGeq-ax) | 0.24 - 0.3 | Experimental (NMR) | [1][2][3] |

| ΔGeq-ax | 0.25 | Not Specified | [4][5][6][7] |

| ΔGax-eq | 0.19 | Computational (MP2/aug-cc-pVTZ) | [8][9] |

Note: A positive ΔGax-eq value indicates that the equatorial conformer is more stable.

Chair vs. Boat and Twist-Boat Conformations

The boat and twist-boat conformations are significantly higher in energy than the chair conformation due to torsional strain and steric interactions, such as the "flagpole" interaction in the boat form.

| Conformation | Relative Energy (kcal/mol) to Chair | Reference |

| Boat | ~6.0 | [10] |

| Twist-Boat | ~5.0 | [10] |

| Half-Chair (Transition State) | ~10.0 | [10] |

Experimental and Computational Protocols

The determination of the conformational energetics of this compound relies on sophisticated experimental and computational techniques.

Experimental Protocol: Variable-Temperature NMR (VT-NMR) Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium between the axial and equatorial conformers of this compound.[11][12]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CS2, CFCl3).[13]

-

Low-Temperature Measurement: The 19F NMR spectrum is recorded at a low temperature (e.g., -80 °C) where the ring flip is slow on the NMR timescale.[14][15][16] At this temperature, separate signals for the axial and equatorial fluorine atoms can be observed and assigned.[13]

-

Signal Integration: The relative populations of the two conformers are determined by integrating their respective signals. The equilibrium constant (Keq) is calculated as the ratio of the equatorial to the axial conformer population.[11]

-

Variable-Temperature Study: The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant.[11]

-

Thermodynamic Analysis: A van't Hoff plot (ln(Keq) vs. 1/T) is constructed. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, from which the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined. The Gibbs free energy (ΔG°) can then be calculated using the equation ΔG° = ΔH° - TΔS°.

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry provides a theoretical framework to model and quantify the conformational energies of this compound.[11]

Methodology:

-

Structure Generation: Initial 3D structures of the axial and equatorial chair conformers, as well as the boat and twist-boat conformations, are generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with a suitable basis set (e.g., aug-cc-pVTZ).[8][9][17]

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as the Gibbs free energy.

-

Conformational Energy Calculation: The relative free energy (ΔG) between the conformers is calculated by taking the difference in their total Gibbs free energies.[11] This value can be directly compared with experimental A-values.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be employed to dissect the contributions of steric, electrostatic, and hyperconjugative effects to the overall conformational preference.[8][9]

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational equilibria and interconversion pathways for this compound.

Caption: Equilibrium between axial and equatorial chair conformers.

Caption: Energy pathway for chair-to-chair interconversion.

Interplay of Steric and Electronic Effects

The conformational preference in this compound is a delicate balance of steric and electronic effects.[9] While steric hindrance, arising from 1,3-diaxial interactions, generally disfavors the axial position for substituents, electronic effects can play a significant role for electronegative atoms like fluorine.[18]

-

Steric Effects: The axial fluorine atom experiences steric repulsion with the two axial hydrogen atoms at the C3 and C5 positions. However, due to the small size of fluorine and the relatively long C-F bond, this interaction is less pronounced than for larger substituents.[3]

-

Electronic Effects: Hyperconjugation and electrostatic interactions contribute to the stability of the conformers. In some highly fluorinated cyclohexanes, counter-intuitive axial preferences have been observed, which are attributed to stabilizing electrostatic interactions, sometimes referred to as a pseudo-anomeric effect.[14][15][16] Natural Bond Orbital (NBO) analysis suggests that for this compound itself, the equatorial conformer's stability is achieved through a combination of steric and conjugation effects, which overcome unfavorable electrostatic interactions.[8][9]

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of steric and electronic factors that govern its structural preferences. While the equatorial conformer of the chair form is marginally more stable, the small energy difference allows for a dynamic equilibrium. The high-energy boat and twist-boat conformations serve as intermediates in the rapid ring-flipping process. A comprehensive understanding of these conformational dynamics, elucidated through a combination of advanced experimental and computational techniques, is paramount for the rational design of novel pharmaceuticals and materials incorporating the this compound motif. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in these fields.

References

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. Solved This is an Organic Chemistry QuestionIn substituted | Chegg.com [chegg.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The chair conformer of this compound is 0.25 \mathrm{kcal} / \mathrm{.. [askfilo.com]

- 5. The chair conformer of this compound is 0.25kcal/mol more stable when.. [askfilo.com]

- 6. (a) The axial conformation of this compound is 1.0 \mathrm{kJ} \mathr.. [askfilo.com]

- 7. The chair conformer of this compound is | Chegg.com [chegg.com]

- 8. iris.hi.is [iris.hi.is]

- 9. researchgate.net [researchgate.net]

- 10. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Dithis compound | Semantic Scholar [semanticscholar.org]

- 14. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. smart.dhgate.com [smart.dhgate.com]

An In-depth Technical Guide to Fluorocyclohexane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorocyclohexane (C₆H₁₁F) is a saturated cyclic monofluorinated alkane of significant interest in medicinal chemistry and materials science. The introduction of a single fluorine atom onto the cyclohexane ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and conformational behavior, without drastically increasing molecular size. This technical guide provides a comprehensive overview of the chemical structure, properties, conformational analysis, synthesis, and reactivity of this compound, intended to serve as a core resource for researchers in drug development and organic synthesis. All quantitative data are summarized in structured tables, and key experimental protocols are detailed.

Chemical Structure and Identification

This compound consists of a six-membered cyclohexane ring where one hydrogen atom is substituted by a fluorine atom. Its fundamental structural and identification details are summarized below.

| Identifier | Value |

| Chemical Formula | C₆H₁₁F[1] |

| Molecular Weight | 102.15 g/mol [1] |

| CAS Number | 372-46-3[1] |

| IUPAC Name | This compound[1] |

| Synonyms | Cyclohexyl fluoride[1] |

| SMILES | C1CCC(CC1)F[1] |

| InChI Key | GOBGVVAHHOUMDK-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless, flammable liquid at room temperature.[1] Its key physical and chemical properties are detailed in the table below, providing essential data for handling, purification, and experimental design.

| Property | Value |

| Appearance | Colorless liquid[1] |

| Melting Point | 13 °C (286 K)[1] |

| Boiling Point | 103 °C (376 K)[1] |

| Density | 0.928 g/mL[1] |

| Flash Point | 5 °C (278 K)[1] |

| Solubility in Water | Insoluble[1] |

| Refractive Index (n20/D) | 1.415 |

Conformational Analysis

Like cyclohexane, this compound exists predominantly in a chair conformation, which undergoes rapid ring inversion at room temperature. This process results in an equilibrium between two chair conformers, where the fluorine substituent is either in an axial or an equatorial position.

References

An In-depth Technical Guide on the Physicochemical Properties of Fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the melting and boiling point data for fluorocyclohexane, a key fluorinated aliphatic cyclic compound. The information herein is curated to support research and development activities where precise physicochemical parameters are paramount.

Physicochemical Data of this compound

This compound is a colorless liquid at room temperature.[1][2][3] Its fundamental physical properties, the melting and boiling points, are critical for its application in various chemical processes, including its use as a solvent and as an intermediate in organic synthesis. The experimentally determined values for these properties are summarized below.

Table 1: Melting and Boiling Point of this compound

| Property | Value (°C) | Value (K) |

| Melting Point | 13[1][2][3] | 286[1] |

| Boiling Point | 101-104[2][4] | 374-377 |

Note: The boiling point is typically reported at standard atmospheric pressure (760 mmHg).[5]

Experimental Protocols for Determination of Physical Properties

The determination of melting and boiling points is a fundamental procedure in chemical analysis to ascertain the purity and identity of a substance.[6] Standard laboratory techniques are employed for these measurements.

2.1. Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.[6]

Methodology: Capillary Method

A common and accurate method for determining the melting point of a solid is the capillary tube method, often performed using a melting point apparatus such as a Mel-Temp or a Thiele tube.[6][7]

-

Sample Preparation: A small amount of the solidified this compound is introduced into a thin-walled capillary tube, which is sealed at one end.[8][9] The sample is packed down to a height of a few millimeters.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating bath (e.g., oil bath in a Thiele tube) or a calibrated melting point apparatus.[6][10]

-

Measurement: The heating bath is heated slowly and steadily.[6] The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

The boiling point of a liquid can be accurately determined by distillation.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid this compound, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Measurement: The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature of the vapor is measured. When the temperature reading is stable, this indicates that the vapor is in equilibrium with the boiling liquid, and this temperature is recorded as the boiling point.[7] It is crucial to ensure a slow and steady distillation rate for an accurate measurement.[7]

Phase Transition of this compound

The relationship between the solid, liquid, and gaseous states of this compound can be visualized as a function of temperature.

Caption: Phase transition diagram for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. davjalandhar.com [davjalandhar.com]

- 9. employees.oneonta.edu [employees.oneonta.edu]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Molecular Geometry of Fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry of fluorocyclohexane, a molecule of significant interest in conformational analysis and medicinal chemistry. The document delves into the nuanced structural details of its chair conformers, presenting quantitative data on bond lengths and angles. Detailed methodologies for key experimental techniques used in these structural determinations, namely gas electron diffraction and microwave spectroscopy, are outlined. Furthermore, this guide employs Graphviz visualizations to illustrate the conformational equilibrium and a generalized experimental workflow, offering a deeper understanding of the principles governing the stereochemistry of this fundamental fluorinated aliphatic ring system.

Introduction

This compound (C₆H₁₁F) serves as a foundational model for understanding the conformational preferences of substituted cyclohexanes.[1] The introduction of a fluorine atom, the most electronegative element, into the cyclohexane ring introduces subtle yet significant electronic and steric effects that dictate its three-dimensional structure.[2] A thorough comprehension of its molecular geometry is paramount for predicting its physical properties, reactivity, and interactions in biological systems, making it a crucial area of study for drug development professionals.[3]

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[4] In this compound, this leads to a dynamic equilibrium between two chair conformers: one where the fluorine atom occupies an axial position and another where it is in an equatorial position. The relative stability and precise geometric parameters of these conformers have been the subject of numerous experimental and computational investigations.[5][6]

Conformational Analysis: Axial vs. Equatorial this compound

This compound exists as a mixture of two primary chair conformers: the equatorial conformer and the axial conformer. The equatorial conformer is generally found to be more stable than the axial conformer.[7] This preference is attributed to the minimization of steric hindrance in the equatorial position.[7] The energy difference between the two conformers is relatively small, with the equatorial conformer being favored by approximately 0.25 kcal/mol (1.05 kJ/mol).[7][8]

The equilibrium between the two conformers can be influenced by the solvent and temperature.[9] Theoretical calculations and experimental data from techniques like 19F-NMR spectroscopy have been employed to elucidate the factors governing this equilibrium, including hyperconjugative and electrostatic interactions.[9]

Molecular Geometry: Bond Lengths and Angles

The precise bond lengths and angles in this compound have been determined through a combination of experimental techniques, such as gas electron diffraction and microwave spectroscopy, and high-level computational studies.[10][11] These studies reveal subtle differences in the geometric parameters between the axial and equatorial conformers.

Tabulated Bond Lengths

The substitution of a hydrogen atom with fluorine leads to a noticeable change in the C-F bond length compared to a C-H bond. Furthermore, the C-F bond length itself differs slightly between the axial and equatorial positions, with the axial C-F bond generally being slightly longer.[12]

| Bond | Conformer | Bond Length (Å) | Method | Reference |

| C-F | Axial | 1.405 | MP2/aug-cc-pVTZ (calc.) | [6] |

| C-F | Equatorial | 1.398 | MP2/aug-cc-pVTZ (calc.) | [6] |

| C-C (avg) | Axial | 1.526 | MP2/aug-cc-pVTZ (calc.) | [6] |

| C-C (avg) | Equatorial | 1.528 | MP2/aug-cc-pVTZ (calc.) | [6] |

| C-F | - | 1.398(2) | Gas Electron Diffraction | [13] |

| C-C | - | 1.525(6) | Gas Electron Diffraction | [13] |

Note: The values from the Gas Electron Diffraction study on trans-1,2-dithis compound are provided for comparison.

Tabulated Bond Angles

The introduction of the fluorine substituent also influences the bond angles within the cyclohexane ring. The C-C-C bond angles deviate slightly from the ideal tetrahedral angle of 109.5° to accommodate the chair conformation.[4]

| Angle | Conformer | Bond Angle (°) | Method | Reference |

| ∠C-C-F | Axial | 108.7 | MP2/aug-cc-pVTZ (calc.) | [6] |

| ∠C-C-F | Equatorial | 110.5 | MP2/aug-cc-pVTZ (calc.) | [6] |

| ∠C-C-C (avg) | Axial | 111.6 | MP2/aug-cc-pVTZ (calc.) | [6] |

| ∠C-C-C (avg) | Equatorial | 111.4 | MP2/aug-cc-pVTZ (calc.) | [6] |

| ∠C2-C1-F | - | 106.5(6) | Gas Electron Diffraction | [13] |

| ∠C1-C2-C3 | - | 111.4(9) | Gas Electron Diffraction | [13] |

Note: The values from the Gas Electron Diffraction study on trans-1,2-dithis compound are provided for comparison.

Experimental Protocols

The determination of the molecular geometry of this compound relies on sophisticated experimental techniques that probe the molecule in the gas phase, where intermolecular interactions are minimized.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase.[14]

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[14]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.[14]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The pattern consists of a series of concentric rings.[14]

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate the radial distribution function, which provides information about the distances between all pairs of atoms in the molecule.[14]

-

Structure Refinement: A molecular model is constructed, and the geometric parameters (bond lengths, bond angles, and dihedral angles) are refined by fitting the calculated radial distribution function to the experimental data.[14][15]

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides very precise information about the rotational energy levels of polar molecules.[16] This information can be used to determine the moments of inertia and, subsequently, the molecular geometry with high accuracy.[17][18]

Methodology:

-

Sample Introduction: A low-pressure gaseous sample of this compound is introduced into a waveguide.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.[16]

-

Absorption Spectrum: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels, the molecule absorbs the radiation. This absorption is detected, and an absorption spectrum is generated.[16]

-

Spectral Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the microwave spectra of isotopically substituted analogues of this compound (e.g., containing ¹³C) are also measured.[10]

-

Structure Determination: The rotational constants from the different isotopologues are used to calculate the moments of inertia, from which the precise bond lengths and angles can be derived.[19]

Conclusion

The molecular geometry of this compound is characterized by a dynamic equilibrium between two chair conformers, with the equatorial conformer being slightly more stable. Precise bond lengths and angles for both conformers have been established through a combination of gas-phase experimental techniques and computational chemistry. This in-depth understanding of the structural nuances of this compound is essential for researchers and professionals in the fields of chemistry and drug development, as it provides a fundamental basis for predicting molecular properties and interactions. The detailed experimental protocols and visualizations provided in this guide offer a clear framework for comprehending the determination of these critical geometric parameters.

References

- 1. CAS 372-46-3: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. molecular structure - What are the bond angles in cyclohexane? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. brainly.com [brainly.com]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Axial–equatorial isomerism and semiexperimental equilibrium structures of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP06135H [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-dithis compound in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Historical Perspective of Fluorocyclohexane Research

This technical guide provides a comprehensive historical perspective on the research of this compound, a molecule that has intrigued chemists for decades. From its initial synthesis and the unexpected findings of its conformational analysis to its modern applications in drug discovery and materials science, this document traces the evolution of our understanding of this unique fluorinated carbocycle.

Early Synthesis and Characterization

The study of this compound began with its synthesis, a crucial first step in exploring its properties. One of the earliest and most straightforward methods for its preparation is the reaction of cyclohexanol with hydrogen fluoride[1]. Another early method involved a two-step process starting from cyclohexane, which is first subjected to catalytic oxidation to produce cyclohexanol and cyclohexanone[2]. The cyclohexanol is then converted to this compound. A variation of this multi-step approach involves the free radical chlorination of cyclohexane, followed by a Swarts reaction using silver fluoride in acetone to replace the chlorine with fluorine[3].

The physical properties of this compound were characterized early on, providing a foundation for subsequent studies.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H11F[1][4] |

| Molar Mass | 102.15 g/mol [1][4] |

| Appearance | Colorless liquid[1][5] |

| Density | 0.9280 g/mL[1] |

| Melting Point | 13 °C (55 °F; 286 K)[1][5] |

| Boiling Point | 103-104 °C (217-219 °F; 376-377 K)[1][5] |

| Solubility in Water | Insoluble[1] |

The Evolution of Conformational Analysis: A Counterintuitive Preference

The cyclohexane ring is a fundamental motif in organic chemistry, with its chair conformation being the most stable arrangement[6]. The preference of a substituent for the equatorial over the axial position is a well-established principle, primarily to minimize steric hindrance from 1,3-diaxial interactions[6][7]. The energy difference between these two positions is quantified by the A-value[6][8].

However, research into this compound revealed a fascinating deviation from this norm. While fluorine is larger than hydrogen, its A-value is surprisingly small, indicating a much lower preference for the equatorial position than would be expected based on sterics alone. In some cases, particularly in polyfluorinated systems, the axial conformation is even preferred[6][9].

This counterintuitive behavior sparked extensive research into the underlying electronic effects. Early studies using infrared (IR) and Raman spectroscopy of this compound in various states (vapor, liquid, solid) and under high pressure indicated the presence of both axial and equatorial conformers[10]. These studies suggested that the equatorial conformer was slightly more stable.

Subsequent, more advanced techniques, particularly variable-temperature 19F NMR spectroscopy, allowed for a more precise quantification of the conformational equilibrium[11]. These studies, along with sophisticated computational methods like quantum mechanical calculations and Natural Bond Orbital (NBO) analysis, have provided a deeper understanding of the subtle interplay between steric and electronic effects that govern the conformational preferences of fluorocyclohexanes[6][12].

It is now understood that factors such as hyperconjugation and electrostatic interactions, including nonclassical C-H···F-C hydrogen bonds, can stabilize the axial conformer, offsetting the steric repulsion[9][13][14].

Table 2: Conformational Free Energy (A-Values) of Halogen Substituents on Cyclohexane

| Substituent | A-value (kcal/mol) |

| F | 0.24 - 0.3[15][16] |

| Cl | 0.4 - 0.53[8][15] |

| Br | 0.2 - 0.7[15] |

| I | 0.4 - 0.6[15][16] |

Advancements in Synthesis of Polyfluorinated Cyclohexanes

The intriguing properties of this compound spurred interest in the synthesis of more complex, polyfluorinated derivatives. The development of synthetic methods to control the stereochemistry of multiple fluorine substituents has been a significant area of research[17]. These advancements have enabled the creation of "Janus face" cyclohexanes, where all the fluorine atoms are on one face of the ring, creating a highly polarized molecule[18]. These efforts have expanded the library of available fluorinated building blocks for various applications.

Applications in Drug Discovery and Materials Science

The unique properties of this compound and its derivatives have found significant applications, particularly in medicinal chemistry[19][20][21]. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets[6][20].

The use of polarized, polyfluorinated cyclohexane motifs is a modern strategy in drug design to create more three-dimensional, soluble, and metabolically stable drug candidates[18][22]. These "Janus face" molecules have a distinct polar and non-polar face, which can be exploited to optimize interactions with protein targets and improve pharmacokinetic properties[18]. The fluorinated cyclohexane ring can serve as a bioisosteric replacement for other groups, such as phenyl rings, to enhance a drug's overall profile.

Beyond pharmaceuticals, fluorinated cyclohexanes are also being explored in materials science, for example, in the design of liquid crystals with unique dielectric properties[17].

Experimental Protocols

Synthesis of this compound from Cyclohexanol

Objective: To synthesize this compound from cyclohexanol using a fluorinating agent.

Materials:

-

Cyclohexanol

-

Hydrogen fluoride (HF) or a safer alternative like pyridinium poly(hydrogen fluoride)[1]

-

Anhydrous ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Round-bottom flask

-

Separatory funnel

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, cool a round-bottom flask containing cyclohexanol in an ice bath.

-

Slowly add the hydrogen fluoride reagent to the cooled cyclohexanol with constant stirring. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

-

Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and anhydrous ether.

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water again to remove any unreacted acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by distillation, collecting the fraction boiling around 103-104 °C.

-

Characterize the final product using spectroscopic methods such as NMR (1H, 13C, 19F) and IR spectroscopy to confirm its identity and purity.

Determination of Conformational Free Energy (A-value) by Dynamic 19F NMR Spectroscopy

Objective: To determine the equilibrium constant and the Gibbs free energy difference (A-value) between the axial and equatorial conformers of a 4-substituted trifluoromethylcyclohexane derivative as a model system[11].

Materials:

-

Synthesized 4-substituted trifluoromethylcyclohexane

-

Appropriate deuterated solvent (e.g., CDCl3, acetone-d6)

-

Variable-temperature NMR spectrometer equipped with a fluorine probe

Procedure:

-

Prepare a dilute solution of the trifluoromethylcyclohexane derivative in the chosen deuterated solvent in an NMR tube.

-

Record the 19F NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in a single, averaged signal.

-

Gradually lower the temperature of the NMR probe in increments.

-

Record the 19F NMR spectrum at each temperature. As the temperature decreases, the rate of chair-chair interconversion slows down.

-

Observe the coalescence temperature, where the single peak broadens and begins to resolve into two separate signals.

-

Continue to lower the temperature until two distinct signals are observed for the axial and equatorial conformers.

-

Integrate the signals corresponding to the axial and equatorial conformers at several temperatures below the coalescence point.

-

Calculate the equilibrium constant (K = [equatorial]/[axial]) at each temperature from the integration values.

-

Calculate the Gibbs free energy difference (ΔG°) at each temperature using the equation: ΔG° = -RTlnK.

-

The A-value is the determined ΔG°. The enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from a plot of lnK versus 1/T (van't Hoff plot).

Visualizations

Caption: Chair-chair interconversion of this compound.

Caption: Two-step synthesis of this compound from cyclohexane.

Caption: Rationale for using this compound in drug design.

Conclusion